4-[(4-Fluoropiperidin-1-yl)methyl]phenol
Overview
Description
4-[(4-Fluoropiperidin-1-yl)methyl]phenol is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . . This compound is characterized by the presence of a fluorine atom attached to a piperidine ring, which is further connected to a phenol group.
Preparation Methods
The synthesis of 4-[(4-Fluoropiperidin-1-yl)methyl]phenol typically involves the reaction of 4-fluoropiperidine with a phenol derivative under specific conditions. One common synthetic route is the Petasis reaction, which involves the use of boronic acids, amines, and aldehydes . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-[(4-Fluoropiperidin-1-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4-Fluoropiperidin-1-yl)methyl]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Fluoropiperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the piperidine ring enhances its binding affinity to these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
4-[(4-Fluoropiperidin-1-yl)methyl]phenol can be compared with other similar compounds, such as:
4-[(4-Chloropiperidin-1-yl)methyl]phenol: Similar structure but with a chlorine atom instead of fluorine.
4-[(4-Bromopiperidin-1-yl)methyl]phenol: Similar structure but with a bromine atom instead of fluorine.
4-[(4-Methylpiperidin-1-yl)methyl]phenol: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to molecular targets .
Properties
IUPAC Name |
4-[(4-fluoropiperidin-1-yl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-5-7-14(8-6-11)9-10-1-3-12(15)4-2-10/h1-4,11,15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVGCNJVBFUYBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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